molecular formula C21H18N2OS B3140808 1-(3-Methylbenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile CAS No. 478043-01-5

1-(3-Methylbenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile

Cat. No. B3140808
CAS RN: 478043-01-5
M. Wt: 346.4 g/mol
InChI Key: JTKINSZHNVFNHF-UHFFFAOYSA-N
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Description

1-(3-Methylbenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C21H18N2OS and its molecular weight is 346.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Methylbenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methylbenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Capacity Assessment

The compound has been referenced in the context of antioxidant capacity assays, particularly in the ABTS/PP decolorization assay. This assay, utilizing radicals like ABTS•+, is instrumental in evaluating the antioxidant capacity of various substances. Some antioxidants, particularly phenolic ones, can form coupling adducts with ABTS•+, indicating specific interactions and pathways in the antioxidant process. The implications of these interactions and the specificity of the resulting oxidation products are pivotal in understanding the antioxidant capacity and are subjects of ongoing research (Ilyasov et al., 2020).

Solvent and Separation Applications

In the realm of chemical engineering and separation processes, the compound's derivatives, such as 1-butyl-3-methylimidazolium dicyanamide, have been studied for their potential as solvents, particularly in the separation of complex mixtures like hexane/hex-1-ene. The unique properties of these ionic liquids, in terms of their activity coefficients at infinite dilution and their ability to replace conventional solvents in specific separation scenarios, are of significant interest. These properties offer insights into potential applications in various industrial separation processes (Domańska et al., 2016).

Enzymatic Treatment of Pollutants

The compound is also relevant in the enzymatic treatment of organic pollutants, particularly in wastewater treatment. Enzymes, in conjunction with redox mediators, have shown promising potential in degrading recalcitrant compounds. The enhanced efficiency and broadened substrate range afforded by this enzyme–redox mediator system are crucial in addressing the challenges posed by various aromatic compounds in industrial effluents. This approach not only offers an effective treatment method but also underscores the role of enzyme–redox mediator systems in future remediation efforts (Husain & Husain, 2007).

properties

IUPAC Name

1-[(3-methylphenyl)methyl]-4-methylsulfanyl-2-oxo-6-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c1-15-7-6-8-16(11-15)14-23-19(17-9-4-3-5-10-17)12-20(25-2)18(13-22)21(23)24/h3-12H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKINSZHNVFNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=CC(=C(C2=O)C#N)SC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901121341
Record name 1,2-Dihydro-1-[(3-methylphenyl)methyl]-4-(methylthio)-2-oxo-6-phenyl-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901121341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylbenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile

CAS RN

478043-01-5
Record name 1,2-Dihydro-1-[(3-methylphenyl)methyl]-4-(methylthio)-2-oxo-6-phenyl-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478043-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydro-1-[(3-methylphenyl)methyl]-4-(methylthio)-2-oxo-6-phenyl-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901121341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Methylbenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile
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1-(3-Methylbenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile

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